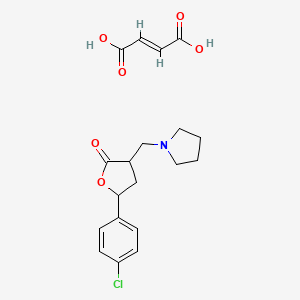
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)oxolan-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a butenedioic acid moiety, a chlorophenyl group, and a pyrrolidinylmethyl-substituted oxolanone ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)oxolan-2-one typically involves multi-step organic reactions. One common approach is the condensation of (E)-but-2-enedioic acid with 5-(4-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)oxolan-2-one under controlled conditions. The reaction may require catalysts, specific solvents, and temperature regulation to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)oxolan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidin-2-ylpyridine: Shares the pyrrolidine ring but differs in the rest of the structure.
Cyproheptadine: Contains a similar pyrrolidine moiety but has a different overall structure.
Uniqueness
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)oxolan-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications and makes it a valuable compound for research and development.
Properties
CAS No. |
124500-20-5 |
|---|---|
Molecular Formula |
C19H22ClNO6 |
Molecular Weight |
395.8 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)oxolan-2-one |
InChI |
InChI=1S/C15H18ClNO2.C4H4O4/c16-13-5-3-11(4-6-13)14-9-12(15(18)19-14)10-17-7-1-2-8-17;5-3(6)1-2-4(7)8/h3-6,12,14H,1-2,7-10H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
IQSOEQIDRFGPBZ-WLHGVMLRSA-N |
Isomeric SMILES |
C1CCN(C1)CC2CC(OC2=O)C3=CC=C(C=C3)Cl.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CCN(C1)CC2CC(OC2=O)C3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















